- Chloromethylation of p-bromophenol, Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1990, 56(4), 406-8
Cas no 90050-61-6 (6-BROMO-4H-1,3-BENZODIOXINE)
6-BROMO-4H-1,3-BENZODIOXINE Chemical and Physical Properties
Names and Identifiers
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- 6-BROMO-4H-1,3-BENZODIOXINE
- 1,3-Benzodioxan, 6-bromo- (7CI)
- 6-Bromo-4H-1,3-benzodioxin (ACI)
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- Inchi: 1S/C8H7BrO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5H2
- InChI Key: PGJVSIQVFQXHFL-UHFFFAOYSA-N
- SMILES: BrC1C=C2C(OCOC2)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
6-BROMO-4H-1,3-BENZODIOXINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02704-5g |
6-BROMO-4H-1,3-BENZODIOXINE |
90050-61-6 | 95% | 5g |
$1795 | 2023-09-07 | |
| Crysdot LLC | CD11022063-1g |
6-Bromo-4H-benzo[d][1,3]dioxine |
90050-61-6 | 95+% | 1g |
$325 | 2024-07-19 |
6-BROMO-4H-1,3-BENZODIOXINE Production Method
Production Method 1
6-BROMO-4H-1,3-BENZODIOXINE Preparation Products
6-BROMO-4H-1,3-BENZODIOXINE Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 6-BROMO-4H-1,3-BENZODIOXINE
6-BROMO-4H-1,3-BENZODIOXINE: A Comprehensive Overview
6-Bromo-4H-1,3-benzodioxine, also known by its CAS number CAS No 90050-61-6, is a synthetic organic compound that has garnered significant attention in the field of biochemistry and pharmacology. This compound belongs to the family of benzodioxines, which are characterized by their bicyclic structure consisting of two oxygen-containing rings fused together with a six-membered aromatic ring. The presence of the bromine atom at the 6-position further distinguishes this compound from its unsubstituted counterparts.
Recent studies have highlighted the potential of 6-Bromo-4H-1,3-benzodioxine in various biological systems, particularly in the modulation of cellular signaling pathways. Its unique structure makes it a valuable tool for exploring enzyme kinetics, drug design, and molecular interactions. Researchers have also noted its role in biochemical assays, where it serves as both a substrate and an inhibitor in enzymatic reactions.
One of the most promising applications of this compound lies in its ability to interact with key enzymes involved in metabolic processes. For instance, recent investigations have demonstrated its inhibitory effects on dioxygenase and cytochrome P450 enzymes, which are critical players in detoxification pathways and drug metabolism. This makes it a valuable compound for studying enzyme selectivity and mechanism.
Furthermore, 6-Bromo-4H-1,3-benzodioxine has shown potential as a research tool in the study of cancer biology. Preclinical studies have indicated that this compound can modulate the activity of specific oncogenic pathways, offering new avenues for therapeutic intervention. Its effects on cell proliferation and apoptosis have been extensively studied, with promising results in various cancer models.
In addition to its role in pharmacology, this compound has also found applications in the field of bioanalytical chemistry. It is frequently used as an internal standard in mass spectrometry-based analyses due to its distinct chemical properties and high sensitivity. This feature underscores its importance in accurate quantification of bioactive compounds in complex biological matrices.
The synthesis of 6-Bromo-4H-1,3-benzodioxine has been optimized through various chemical routes, with the Suzuki-Miyaura coupling reaction being a particularly efficient method. This reaction not only enhances the yield but also ensures the purity of the compound, which is crucial for its application in research and development.
Recent advancements in molecular modeling have provided deeper insights into the binding interactions of this compound with target enzymes. By employing computational techniques such as molecular docking and dynamics simulations, researchers have been able to predict and validate the binding modes of 6-Bromo-4H-1,3-benzodioxine with key proteins, paving the way for the design of more potent and selective derivatives.
In conclusion, 6-Bromo-4H-1,3-benzodioxine, identified by its CAS number CAS No 90050-61-6, is a versatile compound with wide-ranging applications in biochemistry and pharmacology. Its unique structure, combined with its biological activities, makes it an invaluable tool for advancing our understanding of fundamental biological processes and developing novel therapeutic agents.
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